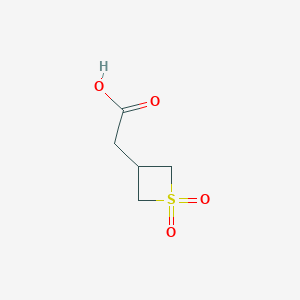

2-(1,1-Dioxidothietan-3-yl)acetic acid

Description

Properties

IUPAC Name |

2-(1,1-dioxothietan-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O4S/c6-5(7)1-4-2-10(8,9)3-4/h4H,1-3H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHHLEQUHLBHPAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CS1(=O)=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1394319-63-1 | |

| Record name | 2-(1,1-dioxo-1lambda6-thietan-3-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis of 2-(1,1-dioxidothietan-3-yl)acetic acid

An In-depth Technical Guide to the Synthesis of 2-(1,1-Dioxidothietan-3-yl)acetic Acid

Abstract

This technical guide provides a comprehensive, field-proven methodology for the , a valuable building block for drug development and medicinal chemistry. Thietanes, particularly their 1,1-dioxide derivatives, are increasingly recognized for their ability to impart favorable physicochemical properties to bioactive molecules, including enhanced solubility and metabolic stability.[1] This document details a robust, multi-step synthetic pathway, beginning from readily available precursors. The core of the synthesis involves the preparation of a key intermediate, 2-(thietan-3-yl)acetic acid, followed by a controlled oxidation to yield the target sulfone. Each step is elucidated with detailed protocols, mechanistic insights, and expert commentary on critical process parameters, ensuring reproducibility and scalability. This guide is intended for researchers, chemists, and professionals in the pharmaceutical and life sciences industries.

Introduction

The Thietane 1,1-Dioxide Scaffold in Medicinal Chemistry

Thietanes, four-membered heterocyclic compounds containing a sulfur atom, and their oxidized sulfone counterparts (thietane 1,1-dioxides) have emerged as important structural motifs in modern drug discovery.[2] Their compact, rigid, and polar nature allows them to serve as effective bioisosteres for more common groups like gem-dimethyl or carbonyl functionalities. The incorporation of a thietane 1,1-dioxide can significantly modulate a compound's properties, often leading to improved aqueous solubility, metabolic stability, and cell permeability, while maintaining or enhancing biological activity.[1] These heterocycles are found in a range of biologically active compounds, including antivirals and anticancer agents.[2]

Target Molecule Profile: this compound

The target molecule, this compound, combines the desirable thietane 1,1-dioxide core with a versatile acetic acid side chain. This functional handle allows for straightforward derivatization, such as amide bond formation, making it an ideal building block for introducing the thietane dioxide moiety into larger, more complex molecules.

Overview of the Synthetic Strategy

The synthesis is designed as a logical, sequential process that can be broken down into two primary stages:

-

Formation of the Precursor: Synthesis of 2-(thietan-3-yl)acetic acid.

-

Oxidation to the Final Product: Conversion of the thietane sulfide to the corresponding 1,1-dioxide (sulfone).

This strategy ensures that the sensitive carboxylic acid functionality is compatible with the final oxidation step and allows for clear checkpoints for purification and characterization.

Retrosynthetic Analysis

A retrosynthetic approach reveals a practical path to the target molecule. The primary disconnection is the oxidation of the sulfur atom, a reliable forward reaction, leading back to 2-(thietan-3-yl)acetic acid. The acetic acid side chain can be disconnected via hydrolysis of a nitrile, a standard transformation. The nitrile itself can be installed through nucleophilic substitution of a suitable leaving group, such as a tosylate, which in turn is derived from the more common thietan-3-ol. This analysis points to thietan-3-ol as a logical and accessible starting material.

Synthesis of Key Intermediate: 2-(Thietan-3-yl)acetic Acid

This intermediate is commercially available, offering a direct entry point into the final oxidation step.[3] However, for researchers requiring synthesis from fundamental starting materials or larger quantities, the following validated route from thietan-3-ol is recommended.

Step 1: Synthesis of Thietan-3-yl p-toluenesulfonate (Tosylate)

Causality: The hydroxyl group of thietan-3-ol is a poor leaving group. To facilitate nucleophilic substitution, it must be converted into a better leaving group. Tosylation is an effective and widely used method for this transformation, converting the alcohol into a tosylate ester, which is an excellent substrate for SN2 reactions.

Protocol:

-

To a stirred solution of thietan-3-ol (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.5 M) at 0 °C under a nitrogen atmosphere, add triethylamine (1.5 eq) followed by p-toluenesulfonyl chloride (1.2 eq) portion-wise.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel to yield the pure tosylate.

Step 2: Synthesis of 2-(Thietan-3-yl)acetonitrile

Causality: This step introduces the two-carbon side chain required for the final acetic acid moiety. A cyanide anion (CN⁻) acts as the nucleophile, displacing the tosylate leaving group in a classic SN2 reaction. Acetonitrile is a suitable solvent for this type of reaction.

Protocol:

-

In a round-bottom flask, dissolve the thietan-3-yl tosylate (1.0 eq) in anhydrous acetonitrile (approx. 0.4 M).

-

Add potassium cyanide (KCN, 1.5 eq) to the solution.[4]

-

Heat the mixture to 60 °C and stir overnight under a nitrogen atmosphere.[4]

-

Monitor the reaction by TLC or GC-MS.

-

After completion, cool the reaction to room temperature and filter to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

The resulting residue can be partitioned between ethyl acetate and water. Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to afford the crude nitrile, which can be purified by chromatography if necessary.

Step 3: Hydrolysis of 2-(Thietan-3-yl)acetonitrile

Causality: The nitrile group is hydrolyzed to a carboxylic acid. This can be achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis proceeds via protonation of the nitrile nitrogen, followed by nucleophilic attack by water.[5] The resulting amide intermediate is then further hydrolyzed to the carboxylic acid.

Protocol (Acid-Catalyzed):

-

To the crude 2-(thietan-3-yl)acetonitrile (1.0 eq), add a 6 M aqueous solution of hydrochloric acid (HCl).

-

Heat the mixture to reflux (approx. 100-110 °C) and maintain for 4-6 hours, or until the reaction is complete as monitored by TLC.

-

Cool the reaction mixture to room temperature.

-

Extract the product into a suitable organic solvent, such as ethyl acetate (3x).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-(thietan-3-yl)acetic acid.

Core Transformation: Oxidation to this compound

This is the final and critical step to produce the target compound. The sulfide of the thietane ring is oxidized to a sulfone.

Selection of Oxidizing Agent

Several reagents can effect this transformation, including potassium permanganate, m-chloroperoxybenzoic acid (m-CPBA), and hydrogen peroxide.[6][7] For this synthesis, hydrogen peroxide in acetic acid is the preferred system. It is cost-effective, readily available, and highly effective for oxidizing thietanes to their corresponding sulfones, often with high yields and clean reaction profiles.[6] The use of a stoichiometric excess of H₂O₂ ensures the complete conversion from sulfide to sulfone, bypassing the intermediate sulfoxide.

Detailed Experimental Protocol

Protocol:

-

Dissolve 2-(thietan-3-yl)acetic acid (1.0 eq) in glacial acetic acid (approx. 0.3 M).

-

To this solution, add a 30% aqueous solution of hydrogen peroxide (H₂O₂, 2.5-3.0 eq) dropwise at room temperature. An initial exotherm may be observed.

-

After the addition is complete, stir the reaction mixture at room temperature overnight.[6]

-

Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

-

Upon completion, carefully quench any excess peroxide by the slow addition of a saturated aqueous solution of sodium sulfite until a negative test is obtained with peroxide test strips.

-

The product may precipitate from the solution upon cooling or addition of water. If so, collect the solid by filtration, wash with cold water, and dry under vacuum.

-

If the product remains in solution, concentrate the mixture under reduced pressure to remove the acetic acid and water. The resulting solid can be recrystallized from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.

Purification and Characterization

The final product should be characterized to confirm its identity and purity.

-

Appearance: White crystalline solid.

-

¹H NMR: Expect characteristic shifts for the methylene protons of the thietane ring (typically downfield compared to the sulfide precursor due to the electron-withdrawing sulfone group) and the acetic acid moiety.

-

¹³C NMR: Confirmation of the number of unique carbon atoms.

-

IR Spectroscopy: Strong absorption bands characteristic of the S=O stretches of the sulfone group (approx. 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹) and the C=O stretch of the carboxylic acid (approx. 1700-1725 cm⁻¹).

-

Mass Spectrometry: To confirm the molecular weight of the final product.

Data Summary

| Step | Reaction | Key Reagents | Solvent | Typical Conditions | Expected Yield |

| 1 | Tosylation | Thietan-3-ol, TsCl, Et₃N | DCM | 0 °C to RT, 12-16 h | 85-95% |

| 2 | Cyanation | Thietan-3-yl Tosylate, KCN | Acetonitrile | 60 °C, 12-16 h | 70-85% |

| 3 | Hydrolysis | 2-(Thietan-3-yl)acetonitrile, HCl | Water | Reflux, 4-6 h | 80-90% |

| 4 | Oxidation | 2-(Thietan-3-yl)acetic Acid, H₂O₂ | Acetic Acid | RT, 12-16 h | >80%[6] |

Troubleshooting and Field Insights

-

Incomplete Tosylation: Ensure all reagents and solvents are anhydrous. If the reaction stalls, an additional portion of TsCl and base can be added.

-

Low Yield in Cyanation: The tosylate must be pure, as residual alcohol will not react. Ensure the KCN is of good quality and finely powdered to maximize its reactivity.

-

Incomplete Hydrolysis: For sterically hindered nitriles, longer reaction times or stronger acidic/basic conditions may be necessary. However, harsh conditions could potentially lead to degradation of the thietane ring.

-

Oxidation Step: The addition of hydrogen peroxide can be exothermic. For larger scale reactions, addition at 0 °C is recommended to control the temperature. Incomplete oxidation may lead to the formation of the sulfoxide intermediate. If this is observed, additional H₂O₂ and extended reaction time may be required.

Conclusion

The is a scalable and reproducible process. The outlined four-step sequence from thietan-3-ol provides a reliable method for its preparation. Alternatively, the use of commercially available 2-(thietan-3-yl)acetic acid as a starting material significantly shortens the synthesis to a single, high-yielding oxidation step. The methodologies and insights provided in this guide are designed to empower researchers to confidently produce this valuable chemical building block for applications in drug discovery and development.

References

-

Aouine, Y., Alami, A., El Hallaoui, A., Elachqar, A., & Zouihri, H. (2010). 2-(1,3-Dioxoisoindolin-2-yl)acetonitrile. Acta Crystallographica Section E: Crystallographic Communications, E66, o2631. [Link]

- Block, E. (2008). Thietanes and Thietes. Science of Synthesis, 39, 165-216.

-

Falvello, L. R., Fernández, I., García, J. I., Gil, M. J., Latorre, J., & Mayoral, J. A. (2010). Study of the Hydrolysis of Acetonitrile Using Different Brønsted Acid Models: Zeolite-Type and HCl(H2O)x Clusters. The Journal of Physical Chemistry A, 104(40), 9357-9365. [Link]

-

Kantchev, E. A. B., O'Brien, C. J., & Organ, M. G. (2014). Synthesis of 3,3-Disubstituted Thietane Dioxides. The Journal of Organic Chemistry, 79(1), 435–454. [Link]

-

Krasavtsev, I. I., & Romanov, N. N. (2003). Oxidation and isomerism of thietane-containing heterocycles. Chemistry of Heterocyclic Compounds, 39(8), 1042-1046. [Link]

-

Stepan, A. F., Subramanyam, C., Efremov, I. V., Klee, M. R., & Dutra, J. K. (2012). Application of Four-Membered Saturated Heterocycles in Medicinal Chemistry. Journal of Medicinal Chemistry, 55(7), 3414–3424. [Link]

-

Tse, M. K. (2014). Recent synthesis of thietanes. Beilstein Journal of Organic Chemistry, 10, 2393–2442. [Link]

-

AA Blocks. (n.d.). 2-(thietan-3-yl)acetic acid. Retrieved January 28, 2026, from [Link]

-

Vasu, D., & Kumar, S. (2024). Synthesis Methods of 3-Amino Thietane and its Derivatives. Journal of Chemical and Pharmaceutical Production, 4(3), 14-21. [Link]

Sources

The Ascendant Bioisostere: A Technical Guide to 2-(1,1-Dioxidothietan-3-yl)acetic Acid in Modern Drug Discovery

Abstract

In the landscape of contemporary medicinal chemistry, the strategic replacement of carboxylic acids with suitable bioisosteres is a cornerstone of lead optimization. This technical guide provides an in-depth exploration of 2-(1,1-dioxidothietan-3-yl)acetic acid, a compelling and increasingly relevant carboxylic acid bioisostere. We will dissect its structural rationale, propose robust synthetic pathways, and analyze its physicochemical properties in the context of drug design. Furthermore, this guide will illuminate the potential advantages of this moiety in overcoming common pharmacokinetic and pharmacodynamic hurdles, offering researchers, scientists, and drug development professionals a comprehensive resource for its application.

Introduction: The Imperative for Carboxylic Acid Bioisosteres

The carboxylic acid functional group is a ubiquitous pharmacophore, integral to the biological activity of numerous approved drugs. Its ability to engage in hydrogen bonding and ionic interactions makes it a powerful anchor for target binding. However, the inherent acidity of the carboxyl group often presents significant challenges in drug development, including:

-

Poor Membrane Permeability: The ionized nature of carboxylates at physiological pH can limit passive diffusion across biological membranes, hindering oral bioavailability and central nervous system (CNS) penetration.

-

Metabolic Liabilities: Carboxylic acids are susceptible to metabolic transformations such as glucuronidation, which can lead to rapid clearance and potential toxicity.

-

Off-Target Effects: The acidic nature of the group can lead to interactions with unintended biological targets, contributing to adverse effects.

To mitigate these issues, medicinal chemists employ the strategy of bioisosteric replacement, where the carboxylic acid is substituted with a functional group that mimics its essential binding interactions while offering improved physicochemical and pharmacokinetic properties.[1] Among the emerging class of carboxylic acid bioisosteres, this compound presents a unique and advantageous profile.

Rationale for this compound as a Bioisostere

The thietane ring, a four-membered heterocycle containing a sulfur atom, and its oxidized form, thietane-1,1-dioxide, have garnered increasing interest in medicinal chemistry.[2] The this compound moiety leverages the unique properties of the thietane dioxide core to effectively mimic a carboxylic acid.

Structural and Electronic Mimicry

The sulfone group in the thietane-1,1-dioxide ring is a strong hydrogen bond acceptor, with the two oxygen atoms capable of forming interactions that spatially mimic those of the carboxylate oxygens. The overall geometry of the this compound places the acidic proton in a position that can be recognized by biological targets that typically interact with carboxylic acids.

Caption: Bioisosteric relationship.

Modulation of Physicochemical Properties

The primary advantage of employing this compound lies in its ability to fine-tune key physicochemical parameters.

| Property | Carboxylic Acid | This compound (Predicted) | Rationale for Change |

| pKa | ~4-5 | ~4-5 | The inductive effect of the sulfone group is expected to maintain a similar acidity to a typical carboxylic acid. |

| LogP/LogD | Generally low | Moderately increased | The larger, more lipophilic heterocyclic scaffold can increase lipophilicity compared to a simple carboxylate, potentially improving membrane permeability.[3] |

| Polar Surface Area (PSA) | ~37 Ų | ~60-70 Ų | The sulfone group significantly increases the polar surface area. |

| Metabolic Stability | Susceptible to glucuronidation | Potentially improved | The heterocyclic core is generally less prone to common metabolic pathways that target carboxylic acids.[4] |

Synthesis of this compound

Proposed Synthetic Pathway

The proposed synthesis commences with the commercially available thietan-3-one.

Caption: Proposed synthetic route.

Experimental Protocols

Step 1: Synthesis of 3-Hydroxy-3-(cyanomethyl)thietane

-

Rationale: This step introduces the two-carbon acetic acid precursor in a protected form (nitrile) at the 3-position of the thietane ring.

-

Protocol:

-

To a stirred solution of thietan-3-one (1.0 eq) in water at 0 °C, add a solution of potassium cyanide (1.1 eq) in water dropwise.

-

Stir the reaction mixture at room temperature for 12 hours.

-

Acidify the reaction mixture with 1 M HCl to pH 2-3.

-

Extract the product with ethyl acetate (3 x volumes).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the cyanohydrin product.

-

Step 2: Synthesis of 3-Hydroxy-3-(cyanomethyl)thietane-1,1-dioxide

-

Rationale: Oxidation of the sulfide to the sulfone is a critical step to install the key bioisosteric element. m-Chloroperoxybenzoic acid (m-CPBA) is a common and effective reagent for this transformation.[2]

-

Protocol:

-

Dissolve 3-hydroxy-3-(cyanomethyl)thietane (1.0 eq) in dichloromethane (DCM).

-

Cool the solution to 0 °C and add m-CPBA (2.2 eq) portionwise, maintaining the temperature below 10 °C.

-

Allow the reaction to warm to room temperature and stir for 16 hours.

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography.

-

Step 3: Synthesis of this compound

-

Rationale: The final step involves the hydrolysis of the nitrile to the carboxylic acid. Acidic hydrolysis is a standard method for this conversion.

-

Protocol:

-

To a solution of 3-hydroxy-3-(cyanomethyl)thietane-1,1-dioxide (1.0 eq) in a mixture of water and sulfuric acid (e.g., 1:1), heat the reaction mixture at reflux for 6 hours.

-

Cool the reaction mixture to room temperature and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final product.

-

Physicochemical and Pharmacokinetic Profiling

A thorough understanding of the physicochemical properties of this compound is paramount for its successful application in drug design.

Acidity (pKa)

The pKa of this compound is predicted to be in the range of 4-5, similar to many simple carboxylic acids. This is due to the strong electron-withdrawing nature of the sulfone group, which stabilizes the carboxylate anion. This comparable acidity ensures that the bioisostere can still participate in ionic interactions with biological targets in a manner analogous to a carboxylic acid.

Lipophilicity (LogP and LogD)

The lipophilicity of a compound is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) properties. The thietane dioxide ring is more lipophilic than a simple carboxylate, which can lead to an increased LogP value.[3] This enhanced lipophilicity may improve membrane permeability, a significant advantage for oral bioavailability and CNS penetration. However, the increased PSA from the sulfone group will also need to be considered in the overall property profile.

Metabolic Stability

Carboxylic acids are often susceptible to phase II metabolism, particularly glucuronidation. The this compound moiety is anticipated to exhibit greater metabolic stability. The heterocyclic sulfone is not a typical substrate for UDP-glucuronosyltransferases (UGTs), potentially leading to a longer in vivo half-life and reduced clearance.[4]

Applications in Drug Design: A Forward Look

The unique combination of properties offered by this compound makes it an attractive bioisostere for a range of therapeutic targets where traditional carboxylic acids have posed challenges.

CNS-Targeting Agents

The ability to modulate lipophilicity while maintaining acidity makes this bioisostere particularly promising for the development of drugs targeting the central nervous system. By enhancing membrane permeability, it may be possible to achieve therapeutic concentrations in the brain for targets that have been challenging to address with carboxylic acid-containing ligands.

Improving Oral Bioavailability

For orally administered drugs, poor absorption due to low membrane permeability is a common failure point. The replacement of a carboxylic acid with this compound could be a viable strategy to enhance the oral bioavailability of drug candidates.

Caption: Advantages of the bioisostere.

Conclusion

This compound represents a sophisticated and highly promising tool in the medicinal chemist's arsenal. Its ability to mimic the essential binding interactions of a carboxylic acid while offering a distinct and often advantageous physicochemical and pharmacokinetic profile makes it a valuable bioisostere for lead optimization. By providing a framework for its synthesis and a clear rationale for its application, this guide aims to empower researchers to leverage the full potential of this emerging structural motif in the pursuit of novel and improved therapeutics.

References

-

Synthesis of 3,3-Disubstituted Thietane Dioxides. ChemRxiv. [Link]

-

Synthesis of 3,3-Disubstituted Thietane Dioxides. National Institutes of Health. [Link]

-

3-Substituted Thietane-1,1-Dioxides: Synthesis, Antidepressant Activity, and in Silico Prediction of Their Pharmacokinetic and Toxicological Properties. ResearchGate. [Link]

-

Synthesis of 3,3-Disubstituted Thietane Dioxides. ChemRxiv. [Link]

-

Block, E. The first isolation and identification of thietane and several of its homologues dates back to 1916.[Link]

-

Synthesis Methods of 3-Amino Thietane and its Derivatives. ResearchGate. [Link]

-

Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Frontiers in Chemistry. [Link]

- A method for the preparation of 3-chlorothietane 1,1-dioxide.

-

Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. MDPI. [Link]

-

Carboxylic Acid (Bio)Isosteres in Drug Design. National Institutes of Health. [Link]

-

Theoretical study of gas-phase acidity, pKa, lipophilicity, and solubility of some biologically active sulfonamides. National Institutes of Health. [Link]

-

Alkylation of enolates. [Link]

-

Structure Property Relationships of Carboxylic Acid Isosteres. National Institutes of Health. [Link]

-

Molecular structure, pK, lipophilicity, solubility and absorption of biologically active aromatic and heterocyclic sulfonamides. ResearchGate. [Link]

-

Carboxylic Acid (Bio)Isosteres in Drug Design. ResearchGate. [Link]

-

22.7: Alkylation of Enolate Ions. Chemistry LibreTexts. [Link]

- Method for preparing rhodanine-3-acetic acid, the main intermediate of epalrestat.

-

Application of Bioisosteres in Drug Design. [Link]

-

Formic and acetic acid pKa values increase under nanoconfinement. Royal Society of Chemistry. [Link]

-

Structure Property Relationships of Carboxylic Acid Isosteres. ACS Publications. [Link]

-

Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. National Institutes of Health. [Link]

-

Carboxylic Acid (Bio)Isosteres in Drug Design. SciSpace. [Link]

-

Critical Assessment of pH-Dependent Lipophilic Profiles of Small Molecules for Drug Design: Which One Should We Use and In Which Cases?. ChemRxiv. [Link]

-

Carboxylic Acid (Bio)Isosteres in Drug Design. Semantic Scholar. [Link]

-

Pyrrole, 2,4-dimethyl-3-ethyl. Organic Syntheses. [Link]

-

Sulfilimines: An Underexplored Bioisostere for Drug Design?. ACS Publications. [Link]

-

Drug Design: Influence of Heterocyclic Structure as Bioisosteres. Open Access Journals. [Link]

-

Product Subclass 1: Thietanes and Derivatives. [Link]

-

Critical Assessment of pH-Dependent Lipophilic Profiles of Small Molecules for Drug Design. ChemRxiv. [Link]

-

22.7: Alkylation of Enolate Ions. Chemistry LibreTexts. [Link]

Sources

- 1. openaccessjournals.com [openaccessjournals.com]

- 2. Synthesis of 3,3-Disubstituted Thietane Dioxides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Theoretical study of gas-phase acidity, pKa, lipophilicity, and solubility of some biologically active sulfonamides [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chemrxiv.org [chemrxiv.org]

The Renaissance of Strained Sulfones: A Technical Guide to Thietane Dioxide Discovery

Executive Summary

Thietane 1,1-dioxides (four-membered cyclic sulfones) represent an underutilized but high-potential pharmacophore in modern drug discovery. Historically overshadowed by oxetanes and azetidines, these "expanded sulfones" offer a unique combination of high polarity, metabolic stability, and novel intellectual property (IP) space. This guide outlines the structural rationale for their inclusion in compound libraries, details novel synthetic methodologies for 3,3-disubstituted derivatives, and provides validated protocols for their generation.

Part 1: Structural & Physicochemical Core[1]

The "Expanded Sulfone" Paradigm

Thietane dioxides are often described as "expanded sulfones."[1][2] Unlike their acyclic dimethyl sulfone counterparts, the constraint of the four-membered ring imparts unique geometries.

-

Ring Puckering: While thietane itself is significantly puckered (~35°), thietane 1,1-dioxides exhibit variable puckering depending on substitution. 3,3-disubstituted derivatives often adopt a more planar conformation, altering the vector of the sulfone oxygens.

-

Dipole & Solvation: The sulfone group is a strong hydrogen bond acceptor (HBA). In the thietane ring, the oxygen atoms are oriented to maximize interaction with solvent or protein active sites, often serving as a bioisostere for a carbonyl group or a hydrated amide.

-

Lipophilicity Modulation: Replacing a gem-dimethyl group or a cyclohexyl ring with a thietane dioxide moiety typically lowers logP (lipophilicity) while maintaining or slightly increasing metabolic stability due to the oxidized sulfur state.

Table 1: Physicochemical Comparison of 4-Membered Heterocycles

| Feature | Cyclobutane | Oxetane | Thietane 1,1-Dioxide |

| Polarity | Non-polar | Moderate | High |

| H-Bond Acceptor | None | Ether Oxygen (Weak) | Sulfone Oxygens (Strong) |

| Metabolic Liability | Oxidation prone | Stable | Highly Stable |

| Key Application | Spacer | Carbonyl Bioisostere | Amide/Carbonyl Bioisostere |

Part 2: Novel Synthetic Architectures

The primary barrier to thietane dioxide adoption has been the difficulty in accessing diverse 3,3-disubstituted cores. Traditional methods rely on the double nucleophilic displacement of 1,3-dihaloalkanes, which limits functional group tolerance.

The Carbocation Divergence Strategy

A recent breakthrough involves the generation of carbocations at the 3-position of the thietane dioxide ring. Unlike unstabilized carbocations, the adjacent sulfone group typically destabilizes positive charge (electron-withdrawing); however, the presence of a 3-aryl or 3-alkyl group allows for the formation of a reactive intermediate from thietan-3-ol 1,1-dioxides.

This method allows for the rapid coupling of nucleophiles (arenes, thiols, alcohols) to the thietane core, creating high-value quaternary centers.

Visualization: Divergent Synthesis Workflow

The following diagram illustrates the modern workflow from commercially available thietan-3-one to complex 3,3-disubstituted targets.

Figure 1: Modular synthesis of 3,3-disubstituted thietane dioxides via tertiary alcohol oxidation and Friedel-Crafts trapping.

Part 3: Medicinal Chemistry Applications & Bioisosterism[1][3][4]

Carbonyl Bioisosterism

The thietane 1,1-dioxide group mimics the electrostatic profile of a carbonyl group.

-

Mechanism: The two sulfone oxygens present a negative electrostatic potential surface similar to a ketone or amide carbonyl.

-

Application: In protease inhibitors where a carbonyl interacts with the catalytic backbone, thietane dioxides can retain potency while eliminating the electrophilic liability of the carbonyl carbon.

LpxC Inhibitors (Antibacterial)

Recent studies have utilized thietane dioxides in inhibitors of LpxC (UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase).[1][2][3]

-

Observation: The sulfone oxygens formed critical hydrogen bonds with a Lysine side chain in the active site.

-

Advantage: The larger volume of the thietane dioxide compared to a methyl sulfone allowed for optimal filling of the hydrophobic pocket while positioning the H-bond acceptors correctly.

Peptide Bond Replacement

Replacing the amide bond (-CO-NH-) with a thietane dioxide structure has been shown to improve metabolic stability against peptidases. The rigid ring structure also restricts conformational freedom, potentially locking the molecule into a bioactive conformation.

Part 4: Detailed Experimental Protocols

These protocols are designed to be self-validating. The color change in Step 1 and the solubility shift in Step 2 act as process checkpoints.

Protocol A: Synthesis of 3-(4-Methoxyphenyl)thietan-3-ol (Intermediate)

Target: Creation of the tertiary alcohol precursor.

-

Setup: Flame-dry a 250 mL round-bottom flask (RBF) and purge with Argon.

-

Reagents: Dissolve Thietan-3-one (4.0 g, 45.5 mmol, 1.0 equiv) in anhydrous THF (140 mL). Cool to -78 °C.[2]

-

Addition: Dropwise add 4-Methoxyphenyl magnesium bromide (0.5 M in THF, 100 mL, 1.1 equiv) over 20 minutes.

-

Checkpoint: The solution should turn a milky yellow/opaque.

-

-

Reaction: Stir at -78 °C for 30 mins, then warm to 25 °C and stir for 1 hour.

-

Quench: Cool to 0 °C. Slowly add saturated aqueous NH4Cl (80 mL).

-

Workup: Extract with CH2Cl2 (3 x 50 mL). Dry organics over Na2SO4 and concentrate.

-

Purification: Flash column chromatography (5–10% EtOAc/pentane).

-

Yield Expectation: ~70% as a yellow oil.

-

Protocol B: Oxidation to Thietane 1,1-Dioxide

Target: Functionalization of the sulfur atom.

-

Reagents: Dissolve the product from Protocol A (1.0 equiv) in CH2Cl2 (0.2 M concentration). Cool to 0 °C.

-

Oxidation: Add mCPBA (meta-chloroperoxybenzoic acid, 2.5 equiv) portion-wise.

-

Safety Note: Reaction is exothermic. Monitor internal temperature.

-

-

Reaction: Stir at 0 °C for 30 mins, then warm to room temperature (RT) overnight.

-

Workup: Quench with saturated aqueous Na2S2O3 (to destroy excess peroxide) followed by saturated NaHCO3.

-

Checkpoint: Starch-iodide paper should show no blue color (indicating no active oxidant).

-

-

Isolation: Extract with CH2Cl2. The product is often a crystalline solid.

Protocol C: Friedel-Crafts Arylation (The "Novel" Step)

Target: Generation of 3,3-diaryl thietane dioxide.

-

Reagents: Dissolve 3-aryl-thietan-3-ol 1,1-dioxide (from Protocol B, 0.2 mmol) and the nucleophile (e.g., 1,2-dimethoxybenzene , 3.0 equiv) in Nitromethane (CH3NO2, 1.0 mL).

-

Catalyst: Add Hf(OTf)4 (Hafnium triflate, 5 mol%) or TfOH (Triflic acid, 5 mol%).

-

Reaction: Heat to 50 °C for 2 hours.

-

Purification: Direct flash chromatography.

Part 5: References

-

Rojas, J. J., et al. (2024). Synthesis of 3,3-Disubstituted Thietane Dioxides.[4] ChemRxiv.[2][4] [Link]

-

Francisco, K. R., & Ballatore, C. (2022). Thietanes and Derivatives thereof in Medicinal Chemistry.[5] Current Topics in Medicinal Chemistry. [Link]

-

Meanwell, N. A. (2023). Applications of Bioisosteres in the Design of Biologically Active Compounds. Journal of Agricultural and Food Chemistry. [Link]

Sources

The Subtle Flex: An In-depth Technical Guide to the Conformational Preferences of 1,1-Dioxidothietane Rings

Foreword: The Four-Membered Ring's Ascent in Drug Discovery

To the dedicated researcher in medicinal chemistry, the relentless pursuit of novel scaffolds that impart advantageous physicochemical and pharmacological properties is a familiar narrative. For years, saturated four-membered heterocycles have been gaining prominence as valuable motifs in drug design.[1] Among these, the 1,1-dioxidothietane (or thietane-1,1-dioxide) ring has emerged from relative obscurity to become a scaffold of significant interest. Its unique combination of polarity, metabolic stability, and a distinct three-dimensional geometry offers a compelling alternative to more traditional isosteres.[2][3] However, to truly harness the potential of this compact sulfone, a deep understanding of its conformational behavior is not just advantageous—it is imperative. The subtle puckering and potential for planarity of the 1,1-dioxidothietane ring can profoundly influence how a molecule interacts with its biological target, its solubility, and its overall pharmacokinetic profile. This guide provides a comprehensive exploration of the conformational preferences of this intriguing heterocyclic system, blending theoretical underpinnings with practical experimental methodologies for the modern drug development professional.

The Conformational Dichotomy: Puckered vs. Planar

Unlike the more flexible cyclohexane ring, the four-membered 1,1-dioxidothietane ring exists in a delicate balance between a puckered and a planar conformation. The interplay of angle strain, torsional strain, and transannular interactions dictates the preferred geometry. The oxidation of the sulfur atom to a sulfone has a profound impact on the ring's structure compared to its unoxidized thietane counterpart.

The primary question in the conformational analysis of 1,1-dioxidothietane rings is the degree of puckering. This is often quantified by the puckering angle, which is the dihedral angle between the C-S-C and C-C-C planes of the ring. A puckering angle of 0° signifies a completely planar ring.

The conformation of the 1,1-dioxidothietane ring is highly sensitive to the substitution pattern. Even subtle changes in substituents can shift the equilibrium from a puckered to a planar or near-planar geometry. This sensitivity is a key feature that can be exploited in rational drug design.

A notable study involving X-ray diffraction analysis of 3,3-disubstituted thietane-1,1-dioxides provides compelling evidence for this conformational flexibility.[2] For instance, a 3-hydroxy-3-(4-methoxyphenyl)thietane 1,1-dioxide was found to have a significantly puckered ring with a puckering angle of 29.4°. In contrast, a 3,3-diaryl substituted derivative exhibited a much less puckered ring (puckering angles of 14.0° and 16.9°), while a toluene sulfide derivative displayed an almost planar ring with a puckering angle of just 1°.[2]

This demonstrates that both steric and electronic effects of the substituents play a crucial role in determining the ring's conformation. Intramolecular hydrogen bonding, as suggested for the 3-hydroxy derivative, can also be a significant factor in favoring a puckered conformation.[2]

Caption: Equilibrium between puckered and planar conformations of the 1,1-dioxidothietane ring, influenced by substituent effects.

Experimental Determination of Conformation

A multi-faceted experimental approach is essential to fully characterize the conformational preferences of 1,1-dioxidothietane rings, both in the solid state and in solution.

Single-Crystal X-ray Diffraction: The Definitive Solid-State Picture

Single-crystal X-ray diffraction (XRD) is the gold standard for unambiguously determining the three-dimensional structure of a molecule in the crystalline state.[4][5][6] It provides precise atomic coordinates, from which bond lengths, bond angles, and, crucially, the ring puckering angle can be calculated.

-

Crystal Growth (The Art and Science):

-

Objective: To obtain a single, well-ordered crystal of the 1,1-dioxidothietane derivative, typically 0.1-0.3 mm in each dimension.

-

Methodology: Slow evaporation of a saturated solution is a common starting point. A variety of solvents and solvent mixtures should be screened. Other techniques include vapor diffusion (diffusing a poor solvent into a solution of the compound in a good solvent) and slow cooling of a saturated solution.

-

Causality: The slow growth of crystals allows the molecules to pack in a highly ordered, repeating lattice, which is essential for the diffraction of X-rays.

-

-

Crystal Mounting:

-

Objective: To mount a suitable crystal on a goniometer head for data collection.

-

Methodology: A selected crystal is carefully picked up using a cryo-loop and mounted on the goniometer head. The crystal is often flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage during data collection.

-

Causality: Flash-cooling provides a static snapshot of the molecule's conformation in the crystal lattice and protects the crystal from degradation by the high-intensity X-ray beam.

-

-

Data Collection:

-

Objective: To measure the intensities of the diffracted X-ray beams.

-

Methodology: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and a series of diffraction images are collected on a detector.[7]

-

Causality: The regular arrangement of atoms in the crystal lattice diffracts the X-rays in a specific pattern of spots. The position and intensity of these spots contain the information about the electron density distribution within the crystal.

-

-

Structure Solution and Refinement:

-

Objective: To generate a three-dimensional model of the molecule from the diffraction data.

-

Methodology: The collected diffraction data are processed to determine the unit cell dimensions and space group. The initial positions of the atoms are determined using direct methods or Patterson methods. This initial model is then refined against the experimental data to obtain the final, accurate structure.

-

Self-Validation: The quality of the final structure is assessed by parameters such as the R-factor, which should be low (typically < 0.05 for a good small-molecule structure), and the goodness-of-fit. The electron density map should be carefully inspected to ensure that all atoms are well-resolved.

-

NMR Spectroscopy: Probing Conformation in Solution

While X-ray crystallography provides a static picture, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the conformation and dynamics of molecules in solution. For 1,1-dioxidothietane rings, proton (¹H) NMR is particularly informative.

The key parameters for conformational analysis are the vicinal coupling constants (³J). The magnitude of ³J between two protons on adjacent carbon atoms is dependent on the dihedral angle between them, as described by the Karplus relationship.[8][9][10] By measuring the coupling constants of the protons on the thietane ring, it is possible to deduce the ring's puckering and the preferred orientation of substituents.

In a puckered 1,1-dioxidothietane ring, the protons can be in pseudo-axial or pseudo-equatorial positions, leading to different dihedral angles and, consequently, different coupling constants. In a rapidly inverting puckered ring or a planar ring, the observed coupling constants will be an average of the values for the different conformations.

Caption: Workflow for determining the solution-phase conformation of 1,1-dioxidothietane rings using NMR spectroscopy.

Computational Modeling: A Theoretical Insight

Computational chemistry provides a powerful complementary approach to experimental methods for exploring the conformational landscape of 1,1-dioxidothietane rings. High-level ab initio and density functional theory (DFT) calculations can be used to:

-

Determine the geometries and relative energies of different conformers: This allows for the identification of the most stable conformation(s).

-

Calculate the energy barrier to ring inversion: This provides insight into the flexibility of the ring system.

-

Predict spectroscopic properties: Calculated NMR chemical shifts and coupling constants can be compared with experimental data to validate the computational model and aid in spectral assignment.

A typical computational study would involve a potential energy surface scan along the ring puckering coordinate to map out the energy profile of the puckering motion. This can reveal whether the planar or a puckered conformation represents the global energy minimum and the height of the energy barrier separating them.

While specific computational studies on a wide range of substituted 1,1-dioxidothietanes are still emerging, studies on related sulfur-containing heterocycles have shown that computational methods can accurately predict conformational preferences and energy barriers.[4][11]

Synthesis of 1,1-Dioxidothietane Derivatives: A Practical Protocol

The synthesis of 1,1-dioxidothietanes is most commonly achieved by the oxidation of the corresponding thietane precursors.[11] The following is a general protocol for the synthesis of a 3-substituted thietane-1,1-dioxide, adapted from established literature procedures.[2][12]

Protocol: Synthesis of 3-Aryl-3-hydroxythietane-1,1-dioxide

This two-step procedure involves the Grignard reaction of thietan-3-one followed by oxidation of the resulting thietan-3-ol.

Step 1: Synthesis of 3-Aryl-thietan-3-ol

-

To a solution of an appropriate arylmagnesium bromide (1.1 equivalents) in anhydrous THF at -78 °C under an inert atmosphere, add a solution of thietan-3-one (1.0 equivalent) in anhydrous THF dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-thietan-3-ol.

Step 2: Oxidation to 3-Aryl-3-hydroxythietane-1,1-dioxide

-

To a solution of the 3-aryl-thietan-3-ol (1.0 equivalent) in dichloromethane at 0 °C, add meta-chloroperoxybenzoic acid (m-CPBA, ~2.2 equivalents) portion-wise.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or flash column chromatography to yield the final 3-aryl-3-hydroxythietane-1,1-dioxide.

Self-Validation: The identity and purity of the synthesized compounds should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The presence of the sulfone group can be confirmed by IR spectroscopy, which will show characteristic strong symmetric and asymmetric stretching bands.

Data Summary and Conclusion

The conformational preferences of the 1,1-dioxidothietane ring are a nuanced interplay of steric and electronic factors. The available data clearly indicates that the ring can adopt both puckered and planar geometries, with the specific conformation being highly dependent on the nature and position of substituents.

| Compound | Puckering Angle (°) | Method | Reference |

| 3-Hydroxy-3-(4-methoxyphenyl)thietane 1,1-dioxide | 29.4 | X-ray Diffraction | [2] |

| 3,3-Diarylthietane 1,1-dioxide (example 1) | 14.0 | X-ray Diffraction | [2] |

| 3,3-Diarylthietane 1,1-dioxide (example 2) | 16.9 | X-ray Diffraction | [2] |

| 3-Aryl-3-(p-tolylthio)thietane 1,1-dioxide | 1.0 | X-ray Diffraction | [2] |

This conformational flexibility is a critical consideration for drug development professionals. By strategically modifying the substituents on the 1,1-dioxidothietane scaffold, it is possible to fine-tune the three-dimensional shape of a molecule, thereby optimizing its interaction with a biological target and improving its overall drug-like properties. The integrated use of X-ray crystallography, NMR spectroscopy, and computational modeling provides a robust toolkit for the rational design and conformational analysis of novel therapeutics based on this promising heterocyclic system. As our understanding of the subtle conformational preferences of the 1,1-dioxidothietane ring continues to grow, so too will its application in the development of the next generation of medicines.

References

-

Klen, E. É., Nikitina, I. L., Makarova, N. N., Miftakhova, A. F., Ivanova, O. A., Khaliullin, F. A., & Alekhin, E. K. (2017). 3-Substituted Thietane-1,1-Dioxides: Synthesis, Antidepressant Activity, and in Silico Prediction of Their Pharmacokinetic and Toxicological Properties. Pharmaceutical Chemistry Journal, 50(9), 598–603. [Link]

-

Francisco, K. R., & Ballatore, C. (2022). Thietanes and Derivatives thereof in Medicinal Chemistry. Current Topics in Medicinal Chemistry, 22(15), 1219–1234. [Link]

-

Pihlaja, K., & Kleinpeter, E. (1994). Conformational analysis of 2-alkyl-1,4-dithianes and related compounds by NMR spectroscopy and MMX. Magnetic Resonance in Chemistry, 32(8), 477-486. [Link]

-

Bull, J. A., et al. (2024). Synthesis of 3,3-Disubstituted Thietane Dioxides. The Journal of Organic Chemistry. [Link]

-

PubChem. (n.d.). Thietane 1,1-dioxide. Retrieved January 28, 2026, from [Link]

-

Excillum. (n.d.). Small molecule crystallography. Retrieved January 28, 2026, from [Link]

-

Bull, J. A., et al. (2024). Synthesis of 3,3-Disubstituted Thietane Dioxides. ChemRxiv. [Link]

-

University of Wisconsin-Madison. (n.d.). Coupling Constants and Structure: Vicinal Couplings. Retrieved January 28, 2026, from [Link]

-

Gonnella, N. C. (2018). Small Molecule X-Ray Crystallography, Theory and Workflow. ResearchGate. [Link]

-

Mobin, S. M., & Mobin, S. M. (2013). Conformational Analyses of Thiirane-Based Gelatinase Inhibitors. ACS Medicinal Chemistry Letters, 4(10), 963–968. [Link]

-

Bull, J. A., et al. (2024). Synthesis of 3,3-Disubstituted Thietane Dioxides. ACS Publications. [Link]

-

Pulay, P., Fogarasi, G., Pongor, G., Boggs, J. E., & Vargha, A. (1983). Ab Initio study of the Vibrational Spectrum and Geometry of Oxetane I. Interpretation of the Vibrational Spectra. Journal of the American Chemical Society, 105(24), 7037–7047. [Link]

-

Chemistry LibreTexts. (2019). 2.7: NMR - Interpretation. Retrieved January 28, 2026, from [Link]

-

Florence, A. J., & Shankland, K. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Crystal Growth & Design, 22(10), 5839–5857. [Link]

-

Fan, R., & Zhou, Y. (2020). Recent synthesis of thietanes. Beilstein Journal of Organic Chemistry, 16, 1357–1410. [Link]

- Google Patents. (2024). A method for the preparation of 3-chlorothietane 1,1-dioxide.

-

Al-Hujran, T. A., & El-Emam, A. A. (2023). Conformational Analysis of 1,5-Diaryl-3-Oxo-1,4-Pentadiene Derivatives: A Nuclear Overhauser Effect Spectroscopy Investigation. Molecules, 28(23), 7793. [Link]

-

American Chemical Society. (n.d.). E13 - Small Molecule Single Crystal X-Ray Crystallography in Structural Chemistry. Retrieved January 28, 2026, from [Link]

-

Bax, A., & Grzesiek, S. (1993). Vicinal Coupling Constants and Conformation of Biomolecules. Accounts of Chemical Research, 26(4), 131–138. [Link]

-

Francisco, K. R., & Ballatore, C. (2022). Thietanes and Derivatives thereof in Medicinal Chemistry. Current Topics in Medicinal Chemistry, 22(15), 1219–1234. [Link]

-

Laane, J., & Choo, J. (2002). Spectroscopic Studies and Ab Initio Calculations of 1,3-Benzodioxan in its S0 and S1(pi,pi*) Electronic States. The Journal of Physical Chemistry A, 106(37), 8574–8580. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Thietanes and Derivatives thereof in Medicinal Chemistry [pubmed.ncbi.nlm.nih.gov]

- 4. rigaku.com [rigaku.com]

- 5. excillum.com [excillum.com]

- 6. researchgate.net [researchgate.net]

- 7. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis of 3,3-Disubstituted Thietane Dioxides - PMC [pmc.ncbi.nlm.nih.gov]

A Strategic Guide to the Preliminary Biological Screening of 2-(1,1-dioxidothietan-3-yl)acetic acid: An Emerging Therapeutic Candidate

Introduction: Rationale for the Investigation of 2-(1,1-dioxidothietan-3-yl)acetic acid

The confluence of a strained four-membered thietane ring, a polar sulfone group, and a carboxylic acid moiety positions this compound as a compound of significant interest in medicinal chemistry. Thietanes are recognized as valuable scaffolds in drug discovery, contributing to novel structural motifs and potential therapeutic activities, including antimicrobial, antiviral, and anticancer effects.[1][2] The introduction of the 1,1-dioxide group is a key chemical modification, known to modulate physicochemical properties such as lipophilicity and acidity, which can be pivotal for optimizing pharmacokinetic profiles.[3] This guide outlines a comprehensive and logically tiered strategy for the preliminary biological screening of this novel chemical entity (NCE), designed to efficiently assess its therapeutic potential and de-risk its progression in the drug discovery pipeline.

Our approach is rooted in a deep understanding of the imperative to gain maximal decision-making data from minimal initial compound supply. The screening cascade is designed to first establish a foundational safety and stability profile, followed by a broader interrogation of its biological activity. This ensures that resources are judiciously allocated to a candidate with a viable therapeutic window and favorable drug-like properties.

Phase 1: Foundational In Vitro Profiling - Establishing a Baseline for Drugability

The initial phase of screening is critical and is conducted entirely in vitro to conserve the test compound and to rapidly generate data on its intrinsic properties.[4] These assays are designed to be cost-effective and have high-throughput potential, allowing for the early identification of any potential liabilities that could halt development.[5][6]

Physicochemical Characterization

A thorough understanding of the compound's fundamental physicochemical properties is a non-negotiable first step. These parameters heavily influence its absorption, distribution, metabolism, and excretion (ADME) profile.

Table 1: Physicochemical Properties of this compound

| Parameter | Method | Result (Hypothetical) | Significance |

| Solubility | Kinetic Solubility Assay in PBS (pH 7.4) | 150 µM | Determines the maximum concentration for in vitro assays and provides an early indication of potential bioavailability issues. |

| Lipophilicity | Chromatographic LogD (pH 7.4) | 1.2 | Influences membrane permeability, plasma protein binding, and metabolic stability. A balanced LogD is often desirable. |

| pKa | Capillary Electrophoresis | 3.8 (acidic) | The ionization state at physiological pH affects solubility, permeability, and target engagement. |

Cytotoxicity Assessment: Defining the Therapeutic Window

A primary gatekeeping step is to determine the compound's inherent cytotoxicity.[7] This is crucial for establishing a concentration range for subsequent biological assays where the observed effects are not simply a consequence of cell death. The MTT assay is a robust and widely used colorimetric method for this purpose.[8]

Experimental Protocol: MTT Cytotoxicity Assay

-

Cell Seeding: Plate a panel of human cell lines (e.g., HEK293 for normal cytotoxicity, and a cancer cell line like HeLa or MCF-7 for potential anticancer activity) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Prepare a serial dilution of this compound (typically from 0.1 µM to 100 µM) and treat the cells for a standard duration, such as 48 or 72 hours.[9]

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Analysis: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50%.[10]

Table 2: Hypothetical Cytotoxicity Profile

| Cell Line | Type | IC50 (µM) |

| HEK293 | Normal Human Embryonic Kidney | > 100 |

| HeLa | Human Cervical Cancer | 85 |

| MCF-7 | Human Breast Cancer | 92 |

An IC50 value significantly greater than the anticipated effective concentration is a positive indicator of a viable therapeutic window.

Metabolic Stability: A Predictor of In Vivo Half-Life

Poor metabolic stability is a frequent cause of drug candidate failure.[11] Assessing the compound's susceptibility to breakdown by liver enzymes is a critical early step to predict its in vivo clearance and bioavailability.[12][13]

Experimental Protocol: Liver Microsomal Stability Assay

-

Incubation Mixture Preparation: Prepare a mixture containing pooled human liver microsomes, the test compound, and a buffer system.

-

Initiation of Reaction: Add NADPH to initiate the metabolic reaction and incubate at 37°C.

-

Time-Point Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Reaction Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile).

-

Analysis: The concentration of the parent compound remaining at each time point is quantified using LC-MS/MS.

-

Data Interpretation: The rate of disappearance is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).[14]

Table 3: Hypothetical Metabolic Stability Data

| Parameter | Result (Hypothetical) | Interpretation |

| In Vitro Half-life (t½) | 45 minutes | Moderate stability. Suggests the compound is not rapidly metabolized, warranting further investigation. |

| Intrinsic Clearance (Clint) | 30 µL/min/mg protein | Indicates a moderate rate of metabolism by liver enzymes. |

Phase 2: Broad Biological Activity Screening - Unveiling Therapeutic Potential

With a foundational understanding of the compound's safety and stability, the next phase aims to identify its primary biological effects through a series of targeted and phenotypic screens.

Caption: Tiered in vitro screening workflow.

Target-Based Screening

Given the prevalence of certain target classes in drug discovery, screening against a panel of common targets can rapidly identify potential mechanisms of action.

-

Kinase Panel: Due to the high number of approved kinase inhibitors, screening against a broad kinase panel (e.g., a panel of 96 representative kinases) is a cost-effective way to identify potential anticancer or anti-inflammatory activity.

-

GPCR Panel: Depending on structural similarities to known ligands, a G-protein coupled receptor panel could reveal unexpected activities.

Phenotypic Screening

Phenotypic screens assess the compound's effect in a more biologically relevant context without a preconceived target.[15]

-

Anti-inflammatory Assays: The carboxylic acid moiety suggests potential anti-inflammatory activity. An assay measuring the inhibition of lipopolysaccharide (LPS)-induced TNF-α or IL-6 production in macrophages would be a relevant starting point.

-

Antiproliferative Assays: Building on the initial cytotoxicity data, more detailed antiproliferative assays against a broader panel of cancer cell lines (e.g., the NCI-60 panel) can provide a more comprehensive picture of potential anticancer activity.[16]

Antimicrobial Screening

The novelty of the thietane sulfone scaffold warrants investigation into its antimicrobial properties.[17]

-

Broth Microdilution: This method can determine the minimum inhibitory concentration (MIC) against a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

Phase 3: Preliminary In Vivo Assessment - The First Look at Systemic Effects

Promising candidates from in vitro screening will advance to preliminary in vivo studies to assess their pharmacokinetic profile and tolerability in a whole-organism system.[18] The choice of animal model is critical and should be justified based on the intended therapeutic application.[19]

Caption: In vivo tolerability and PK workflow.

Maximum Tolerated Dose (MTD) and Pharmacokinetic (PK) Profiling

A foundational in vivo study involves administering a single dose of the compound to a small group of rodents (typically mice or rats) to determine the maximum tolerated dose (MTD) and to characterize its pharmacokinetic profile.[20]

Experimental Protocol: Rodent PK/PD Study

-

Animal Acclimatization: Acclimatize the animals for at least one week prior to the study.

-

Dosing: Administer this compound via a relevant route (e.g., intravenous for absolute bioavailability and oral for potential therapeutic administration).

-

Blood Sampling: Collect blood samples at multiple time points post-dosing (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).

-

Plasma Analysis: Process the blood to plasma and quantify the compound concentration using LC-MS/MS.

-

PK Parameter Calculation: Calculate key pharmacokinetic parameters.[21]

Table 4: Hypothetical Pharmacokinetic Parameters in Rats (10 mg/kg Oral Dose)

| Parameter | Value (Hypothetical) | Definition |

| Cmax | 1.5 µg/mL | Maximum observed plasma concentration. |

| Tmax | 1 hour | Time to reach Cmax. |

| AUC (0-last) | 6.8 µg*h/mL | Area under the concentration-time curve, representing total drug exposure. |

| t½ | 3.5 hours | Elimination half-life. |

| Oral Bioavailability (F%) | 40% | The fraction of the oral dose that reaches systemic circulation. |

Conclusion and Future Directions

This in-depth technical guide provides a robust and logical framework for the preliminary biological screening of this compound. By systematically evaluating its physicochemical properties, cytotoxicity, metabolic stability, and broad biological activities, a comprehensive data package can be generated. This data will enable an informed " go/no-go " decision for committing to more resource-intensive preclinical development. The hypothetical data presented herein suggests that this compound possesses a favorable preliminary profile, warranting further investigation into its specific mechanism of action and its efficacy in relevant disease models.

References

-

Synthesis of 2-(3-oxo-1,3-diarylpropylthio)acetic acid derivatives - ResearchGate. Available at: [Link]

-

Synthesis and Biological Activity Assessment of 2-Styrylbenzothiazoles as Potential Multifunctional Therapeutic Agents - PMC - PubMed Central. Available at: [Link]

-

Synthesis Methods of 3-Amino Thietane and its Derivatives - ResearchGate. Available at: [Link]

-

Screening and identification of novel biologically active natural compounds - PMC. Available at: [Link]

-

Synthesis, transformation and preliminary bioassay of 3-(thiazol-2-yl(p-tolyl)amino)propanoic acid derivatives | Request PDF - ResearchGate. Available at: [Link]

-

(PDF) Assessing the Toxic Potential of New Entities: The Role of Cytotoxicity Assays. Available at: [Link]

-

Deep-PK: deep learning for small molecule pharmacokinetic and toxicity prediction - PMC. Available at: [Link]

-

Functionalized Thietanes: an Overlooked Class of Building Blocks for Drug Discovery | Organic Chemistry | ChemRxiv | Cambridge Open Engage. Available at: [Link]

-

Safety Data Sheet: Acetic acid - Carl ROTH. Available at: [Link]

-

Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects - NIH. Available at: [Link]

-

Synthesis of 3,3-Disubstituted Thietane Dioxides - PMC - NIH. Available at: [Link]

-

Multi-Step Usage of in Vivo Models During Rational Drug Design and Discovery - MDPI. Available at: [Link]

-

SAFETY DATA SHEET - Fisher Scientific. Available at: [Link]

-

The Role Of in vitro Testing In Drug Development - Pion Inc. Available at: [Link]

-

Methods for Rapid Screening of Biologically Active Compounds Present in Plant-Based Extracts - MDPI. Available at: [Link]

-

Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning. - ScienceOpen. Available at: [Link]

-

Assays for Predicting Acute Toxicity - Application of Modern Toxicology Approaches for ... - NCBI. Available at: [Link]

-

(PDF) In vivo screening models of anticancer drugs - ResearchGate. Available at: [Link]

-

Cell Based Functional Assay including Cytotoxicity Assays - NJ Bio, Inc. Available at: [Link]

-

Metabolic Stability Services - Eurofins Discovery. Available at: [Link]

-

s Thietanes and Derivatives thereof in Medicinal Chemistry - Bentham Science Publishers. Available at: [Link]

-

Biological Screening of Herbal Drugs in detailed. | PPTX - Slideshare. Available at: [Link]

-

Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents | ACS Omega. Available at: [Link]

-

Acetic Acid MSDS. Available at: [Link]

-

Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl) - NIH. Available at: [Link]

-

In Vitro screening - IQVIA Laboratories. Available at: [Link]

-

Recent synthesis of thietanes - PMC - NIH. Available at: [Link]

-

Synthesis of some heterocyclic compounds based on (2, 3-dioxo-2, 3-dihydro-1H-indol-1-yl) acetyl acetic acid derivatives - ResearchGate. Available at: [Link]

-

SAFETY DATA SHEET Acetic acid 99.85%. Available at: [Link]

-

Metabolic Stability and Metabolite Analysis of Drugs - Creative Diagnostics. Available at: [Link]

-

In vivo Methods for Preclinical Screening of Anticancer Drugs - International Journal of Pharmacy and Biological Sciences. Available at: [Link]

-

Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure - PubMed. Available at: [Link]

-

NAMs in genotoxicity & mechanistic toxicity testing: Safety assessment of novel chemicals (May 2021) - YouTube. Available at: [Link]

-

In vitro Screening Systems - ResearchGate. Available at: [Link]

-

Thietanes and Derivatives thereof in Medicinal Chemistry - Bentham Science Publisher. Available at: [Link]

-

Metabolic Stability - Frontage Laboratories. Available at: [Link]

-

Synthesis and Reactivity of 3H-1,2-dithiole-3-thiones - PMC - NIH. Available at: [Link]

-

Drug Metabolism and Pharmacokinetics: Evaluating the drug-like properties of molecules.. Available at: [Link]

-

Metabolic Stability for Drug Discovery and Development: Pharmacokinetic and Biochemical Challenges | Request PDF - ResearchGate. Available at: [Link]

-

Update on in vitro cytotoxicity assays for drug development - ResearchGate. Available at: [Link]

-

Identifying and validating novel targets with in vivo disease models: guidelines for study design - PubMed. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent synthesis of thietanes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. The Role Of in vitro Testing In Drug Development [pion-inc.com]

- 5. Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Biological Screening of Herbal Drugs in detailed. | PPTX [slideshare.net]

- 9. Assays for Predicting Acute Toxicity - Application of Modern Toxicology Approaches for Predicting Acute Toxicity for Chemical Defense - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. njbio.com [njbio.com]

- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 13. qbd.creative-diagnostics.com [qbd.creative-diagnostics.com]

- 14. Metabolic Stability • Frontage Laboratories [frontagelab.com]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl Thiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Identifying and validating novel targets with in vivo disease models: guidelines for study design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Deep-PK: deep learning for small molecule pharmacokinetic and toxicity prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 21. scienceopen.com [scienceopen.com]

Methodological & Application

Application Notes and Protocols for the Use of 2-(1,1-dioxidothietan-3-yl)acetic acid in Fragment-Based Drug Discovery

Introduction: The Strategic Value of 3D Fragments in Modern Drug Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a cornerstone of modern hit-finding strategies, offering an efficient path to novel chemical matter.[1][2] The core principle of FBDD is to screen low molecular weight compounds (typically < 300 Da) that, due to their simplicity, can explore chemical space more effectively and form high-quality interactions with a protein target.[1] These initial, often weak-binding "hits" serve as starting points for rational, structure-guided optimization into potent lead compounds.[3][4]

In recent years, there has been a significant shift towards incorporating fragments with greater three-dimensional (3D) character. These "3D fragments" provide access to more complex and specific interactions within a protein's binding site, often leading to improved physicochemical properties and novel intellectual property. The thietane dioxide moiety has emerged as a particularly valuable scaffold in this context.[5][6][7] As a small, polar, and metabolically stable motif, it can significantly enhance the drug-like properties of a molecule.[8][9]

This application note provides a detailed guide for the use of 2-(1,1-dioxidothietan-3-yl)acetic acid , a novel fragment that combines the desirable 3D geometry and hydrogen-bonding capabilities of the thietane dioxide ring with the versatile interaction potential of a carboxylic acid. We will explore its physicochemical properties, provide detailed protocols for its use in screening campaigns, and outline strategies for hit-to-lead optimization.

Physicochemical Properties and Rationale for Use

The power of this compound as a fragment lies in its unique combination of features. The central thietane dioxide ring acts as a rigid, 3D scaffold. The sulfone group is a strong hydrogen bond acceptor and is metabolically robust, often improving the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound.[8] The acetic acid side chain provides a crucial anchor point for interactions with polar residues (such as lysine, arginine, or histidine) in a protein binding site and serves as a vector for synthetic elaboration.

dot graph "chemical_structure" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5]; node [shape=plaintext, fontname="Arial", fontsize=12];

} Caption: Chemical features of this compound.

| Property | Estimated Value | Rationale & Significance in FBDD |

| Molecular Weight | ~164 g/mol | Compliant with the "Rule of Three" for fragments, ensuring higher screening hit rates.[1] |

| cLogP | < 1.0 | The polar sulfone and carboxylic acid groups ensure good aqueous solubility, which is critical for biophysical screening assays.[8] |

| Hydrogen Bond Donors | 1 (from -COOH) | Provides a key interaction point with protein targets. |

| Hydrogen Bond Acceptors | 4 (2 from sulfone, 2 from -COOH) | The sulfone oxygens act as excellent hydrogen bond acceptors, contributing to binding affinity and specificity.[10] |

| Rotatable Bonds | 2 | Low conformational flexibility increases the likelihood of a productive binding mode. |

| pKa | ~4.5 | The carboxylic acid will be predominantly ionized at physiological pH, enabling strong ionic or hydrogen bonding interactions. |

Experimental Protocols

Protocol 1: Fragment Library Preparation

Objective: To prepare a high-quality, ready-to-screen solution of this compound.

Materials:

-

This compound solid

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Phosphate-buffered saline (PBS) or appropriate assay buffer

-

Acoustic liquid handler or manual pipettes

-

96- or 384-well plates

Procedure:

-

Stock Solution Preparation: Accurately weigh the fragment and dissolve in 100% DMSO to create a high-concentration stock solution (e.g., 100 mM). Ensure complete dissolution by gentle vortexing.

-

Expert Insight: Using a high-concentration stock in DMSO is standard practice. However, for sulfone-containing fragments, which can have improved solubility, lower DMSO concentrations might be achievable, which is always preferable to minimize solvent effects in assays.

-

-

Intermediate Plate Preparation: Create an intermediate plate by diluting the stock solution in the chosen assay buffer. The final DMSO concentration should ideally be kept below 5%, and consistent across all screened fragments.

-

Final Assay Plate Preparation: Use an acoustic liquid handler to transfer nanoliter volumes of the fragment from the intermediate plate to the final assay plate. This minimizes the final DMSO concentration (often to <1%).

-

Trustworthiness Check: Always include buffer-only and DMSO-only controls on every plate to monitor for any background signal or solvent-induced effects on the target protein.

-

Protocol 2: Primary Screening using Surface Plasmon Resonance (SPR)

Objective: To identify if the fragment binds to the target protein and to estimate its dissociation constant (KD).[11]

Materials:

-

SPR instrument (e.g., Biacore, Cytiva)

-

Sensor chip (e.g., CM5)

-

Target protein

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

Fragment solution in assay buffer

Procedure:

-

Protein Immobilization: Immobilize the target protein onto the sensor chip surface via amine coupling. Aim for a surface density that will yield a maximal response (Rmax) appropriate for detecting a small fragment.

-

Expert Insight: A lower surface density is often better for fragment screening to avoid mass transport limitations and avidity effects.

-

-

System Priming: Prime the SPR system with running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO) until a stable baseline is achieved.

-

Fragment Injection: Inject a single high concentration of the fragment (e.g., 500 µM) over the sensor surface. Also, inject the running buffer alone as a "double reference" to subtract bulk refractive index changes and any non-specific binding to the reference surface.

-

Data Analysis: A positive binding event is indicated by a change in response units (RU) upon fragment injection. Calculate the ligand efficiency (LE) to prioritize hits. LE = (-RT * lnKD) / N, where N is the number of heavy atoms.

-

Trustworthiness Check: True binders should exhibit a dose-dependent response. Follow up initial hits with a full concentration series to determine the KD.

-

Protocol 3: Hit Validation and Structural Characterization by X-ray Crystallography

Objective: To confirm the binding of the fragment and determine its precise binding mode.[12][13]

Materials:

-

Purified, crystallization-grade target protein

-